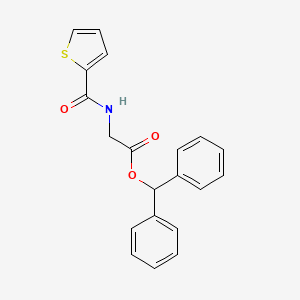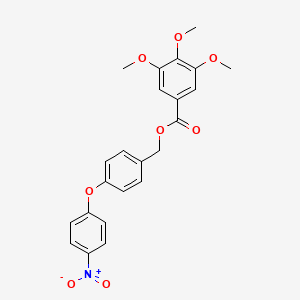![molecular formula C12H8BrClN2O4 B3637972 5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3637972.png)
5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a bromine, chlorine, and methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chloro-2-methoxybenzaldehyde and 1,3-diazinane-2,4,6-trione.
Condensation Reaction: The key step involves a condensation reaction between 3-bromo-5-chloro-2-methoxybenzaldehyde and 1,3-diazinane-2,4,6-trione under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Condensation Reactions: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators for specific biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may find applications in the development of new industrial chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A related compound with similar functional groups but different overall structure.
2-Bromo-5-chloro-3-methoxythiophene: Another compound with bromine, chlorine, and methoxy groups, but with a thiophene ring instead of a phenyl ring.
Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates: Compounds with multiple bromine and methoxy groups attached to a phenyl ring, coordinated with bismuth.
Uniqueness
The uniqueness of 5-[(3-Bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of forming complex derivatives, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O4/c1-20-9-5(2-6(14)4-8(9)13)3-7-10(17)15-12(19)16-11(7)18/h2-4H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFUQMTWOMLNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-pyrrolidinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3637890.png)
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3637894.png)
![2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B3637933.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3637943.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B3637951.png)

![4-[methyl(phenylsulfonyl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B3637958.png)
![methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3637964.png)


![3-nitrobenzyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3637989.png)

![2-[[2-(2-methylanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide](/img/structure/B3637991.png)
![N~1~-(5-Chloro-2-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B3637997.png)
